1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic core structure. Key functional groups include a benzyl substituent at position 1, a hydroxy group at position 4, a carboxamide linked to a 2-methoxyphenyl moiety at position 5, and a 6-oxo group.
Properties
IUPAC Name |
1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-29-16-10-6-5-9-15(16)23-20(27)17-18(26)14-11-22-25(19(14)24-21(17)28)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,23,27)(H2,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHGCIZUNDNPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.
Hydroxylation and methoxylation: These functional groups can be introduced through selective hydroxylation and methoxylation reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl and methoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Amidation and esterification: The carboxamide group can participate in reactions to form esters or other amides.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest it could interact with various biological targets.
Anticancer Activity
Research indicates that compounds with similar pyrazolo[3,4-b]pyridine frameworks exhibit anticancer properties. For instance:
- Case Study : A study on related pyrazolo compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects.
- Case Study : In vitro assays have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .
Neuropharmacology
The neuropharmacological profile of pyrazolo compounds is of particular interest for developing treatments for neurodegenerative diseases.
Cognitive Enhancement
Preliminary studies suggest that this compound could enhance cognitive functions.
- Case Study : A research group found that similar compounds improved memory retention in animal models of Alzheimer's disease, possibly through modulation of neurotransmitter systems .
Antimicrobial Activity
The antimicrobial properties of this compound are being investigated as well.
Broad-Spectrum Antimicrobial Effects
Research has indicated that compounds with similar structures exhibit activity against a range of bacterial and fungal strains.
- Case Study : A study evaluated the antimicrobial efficacy of related pyrazolo compounds against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its combination of a benzyl group and a 2-methoxyphenyl carboxamide. Comparable derivatives include:
Key Observations :
- The benzyl and 2-methoxyphenyl groups in the target compound enhance lipophilicity compared to HMBPP’s polar benzofuran moiety.
- The 6-oxo group is common in pyrazolo[3,4-b]pyridines (e.g., ) and contributes to hydrogen-bonding networks, influencing crystallization .
- Pyrazolo[4,3-d]pyrimidines () exhibit a pyrimidine core, altering electronic properties compared to pyridine-based analogs.
Spectroscopic and Computational Analysis
- HMBPP: Characterized via ¹H NMR, IR, and mass spectrometry; DFT studies (B3LYP/CAM-B3LYP) revealed high thermodynamic stability and nonlinear optical (NLO) properties due to extended π-conjugation .
- Target Compound : Expected to show similar spectral signatures (e.g., OH stretch at ~3200 cm⁻¹ in IR, aromatic protons in ¹H NMR). Computational modeling could predict its NLO behavior, though methoxy groups may reduce hyperpolarizability compared to HMBPP’s benzofuran.
Hydrogen Bonding and Crystallography
- The target’s 4-hydroxy and carboxamide groups enable robust hydrogen-bonding networks, critical for crystal packing and solubility. This aligns with Etter’s graph-set analysis, where such motifs stabilize supramolecular assemblies .
Thermodynamic and Reactivity Profiles
Biological Activity
1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a unique bicyclic structure that includes a pyrazole and pyridine ring, characterized by the presence of functional groups such as a benzyl group, a hydroxy group, and an N-(2-methoxyphenyl) substituent. Its molecular formula is , which suggests potential for diverse biological activities due to its chemical structure.
The presence of various functional groups in this compound contributes to its reactivity and biological activity. The hydroxy group can engage in hydrogen bonding and act as a nucleophile, while the carbonyl group at the 6-oxo position is reactive towards nucleophiles. Additionally, the methoxyphenyl group may influence its interaction with biological targets through electrophilic aromatic substitution reactions.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of medicinal chemistry. Its potential applications include:
- Anti-inflammatory Properties : The compound shows promise as an anti-inflammatory agent, which could be relevant for therapeutic formulations aimed at treating chronic inflammatory conditions.
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines.
Research indicates that the mechanism of action for this compound may involve interaction with specific biological macromolecules such as enzymes and receptors involved in disease processes. Molecular docking simulations and in vitro binding assays are essential for elucidating these interactions further .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
-
Antitumor Activity :
- A study reported that derivatives of pyrazolo compounds exhibited significant cytotoxicity against MCF-7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
- Another case highlighted the induction of apoptosis in non-small cell lung cancer cells by similar pyrazole derivatives .
-
Anti-inflammatory Effects :
- The anti-inflammatory potential was assessed through various assays measuring the inhibition of pro-inflammatory cytokines in vitro. The results indicated a notable reduction in TNF-alpha and IL-6 levels upon treatment with pyrazolo derivatives.
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | 3.79 | Induction of apoptosis |
| Antitumor | SF-268 | 12.50 | Cell cycle arrest |
| Antitumor | NCI-H460 | 42.30 | DNA strand breakage |
| Anti-inflammatory | RAW 264.7 | Not specified | Inhibition of cytokines |
Q & A
Basic Questions
Q. What are the common synthetic routes for synthesizing 1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide?
- Methodology : The compound can be synthesized via cyclization reactions starting from pre-functionalized pyrazole or pyridine precursors. For example:
- Biginelli reaction : Condensation of aromatic aldehydes, ethyl acetoacetate, and thioureas in a one-pot reaction to form tetrahydropyrimidine intermediates, followed by cyclization with nucleophiles like 3-amino-5-methylisoxazole .
- Multi-step functionalization : Sequential alkylation, amidation, and oxidation steps to introduce the benzyl, methoxyphenyl, and hydroxy-oxo groups .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodology :
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., pyrazolo[3,4-b]pyridine core conformation) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy vs. benzyl protons at δ 3.8–4.2 ppm and δ 5.1–5.3 ppm, respectively) .
- IR spectroscopy : Validates carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and hydroxy (O–H) stretches at ~3200–3400 cm⁻¹ .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology :
- Computational predictions : PubChem-derived logP values (~2.8) suggest moderate lipophilicity, favoring dissolution in DMSO or DMF .
- Experimental validation :
- pH-dependent stability : Hydrolysis of the carboxamide group occurs at pH < 3 or > 10, requiring neutral buffers for in vitro assays .
- Light sensitivity : The benzyl group may undergo photodegradation, necessitating storage in amber vials .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodology :
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity in pyrazole functionalization .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours for cyclization steps, enhancing throughput .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Methodology :
- Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) causing peak splitting at room temperature .
- DFT calculations : Predicts 3D conformers to correlate experimental shifts with theoretical models .
Q. What strategies are used to study structure-activity relationships (SAR) for pharmacological targets?
- Methodology :
- Analog synthesis : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) substituents to modulate receptor binding .
- In vitro assays : Test inhibition of kinase or protease targets (IC₅₀ values) using fluorescence polarization or calorimetry .
Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?
- Methodology :
- LC-MS/MS : Quantifies plasma concentration-time curves to calculate AUC, Cₘₐₓ, and half-life (t₁/₂) in rodent models .
- Microsomal stability assays : Incubate with liver microsomes to assess CYP450-mediated metabolism .
Q. What methods enable selective functionalization of the pyrazolo[3,4-b]pyridine core?
- Methodology :
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) to shield the 4-hydroxy group during benzylation .
- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to deprotonate the 3-position for halogenation .
Q. How is computational modeling applied to predict binding modes with biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
